

3-Bromo-6-chloro-2-fluoropyridine molecular weight

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Compound of Interest

Compound Name: 3-Bromo-6-chloro-2-fluoropyridine

Cat. No.: B1451818

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An In-Depth Technical Guide to **3-Bromo-6-chloro-2-fluoropyridine**: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on **3-Bromo-6-chloro-2-fluoropyridine**. It delves into the molecule's fundamental properties, synthesis, analytical validation, chemical reactivity, and strategic applications, particularly in the pharmaceutical and agrochemical sectors.

Core Physicochemical and Structural Properties

3-Bromo-6-chloro-2-fluoropyridine (CAS No: 885952-18-1) is a polysubstituted pyridine derivative that has emerged as a strategically important building block in modern organic synthesis.^{[1][2]} Its utility is derived from the unique electronic and steric environment created by the three distinct halogen substituents on the pyridine core. The differential reactivity of the bromine, chlorine, and fluorine atoms provides chemists with a versatile platform for constructing complex molecular architectures.^[1]

The fundamental properties of this compound are summarized in the table below. Understanding these characteristics is the first step in its effective application in any synthetic campaign.

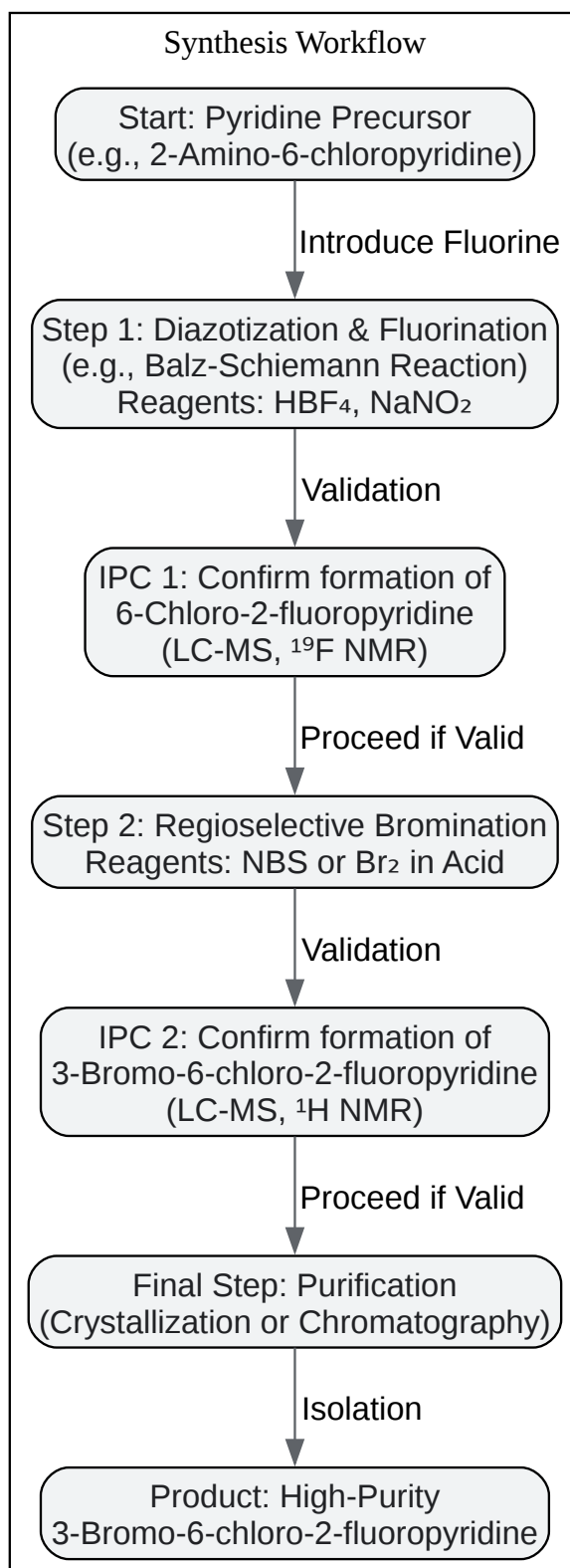
Property	Value	Source
Molecular Weight	210.43 g/mol	[3][4]
Molecular Formula	C ₅ H ₂ BrClFN	[3][4][5]
Exact Mass	208.90432 g/mol	[3]
CAS Number	885952-18-1	[1][4]
Density	~1.83 g/cm ³	[4]
Boiling Point	~212.0 °C at 760 mmHg	[4]
Flash Point	~82.0 °C	[4]
InChI Key	VKBRLJKCZACHPU- UHFFFAOYSA-N	[3][5]
Purity (Typical)	≥95-99%	[1][2][5]

The strategic placement of a fluorine atom at the 2-position, a bromine atom at the 3-position, and a chlorine atom at the 6-position creates a unique reactivity profile. The C-Br bond is the most labile towards metal-catalyzed cross-coupling reactions, the C-Cl bond can be targeted for nucleophilic aromatic substitution under more forcing conditions, and the C-F bond is the most stable, often carried through multiple synthetic steps to modulate the final product's physicochemical properties, such as lipophilicity and metabolic stability.[6]

Synthesis and Mechanistic Considerations

The synthesis of multi-halogenated pyridines like **3-Bromo-6-chloro-2-fluoropyridine** requires a carefully designed, multi-step sequence. While proprietary methods exist, a general and illustrative pathway can be conceptualized based on established pyridine chemistry, often starting from more readily available pyridine precursors. The causality behind the choice of reagents and reaction sequence is critical for achieving high yield and purity. For instance, fluorination is often accomplished using techniques like the Balz-Schiemann reaction on an amino precursor, while bromination and chlorination can be achieved through electrophilic halogenation or Sandmeyer-type reactions.

A plausible, generalized workflow for its synthesis is outlined below. This process is designed to be self-validating, with in-process controls (IPCs) such as TLC or LC-MS to confirm the completion of each transformation before proceeding.



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Caption: Generalized Synthesis Workflow for **3-Bromo-6-chloro-2-fluoropyridine**.

Analytical Characterization Protocol

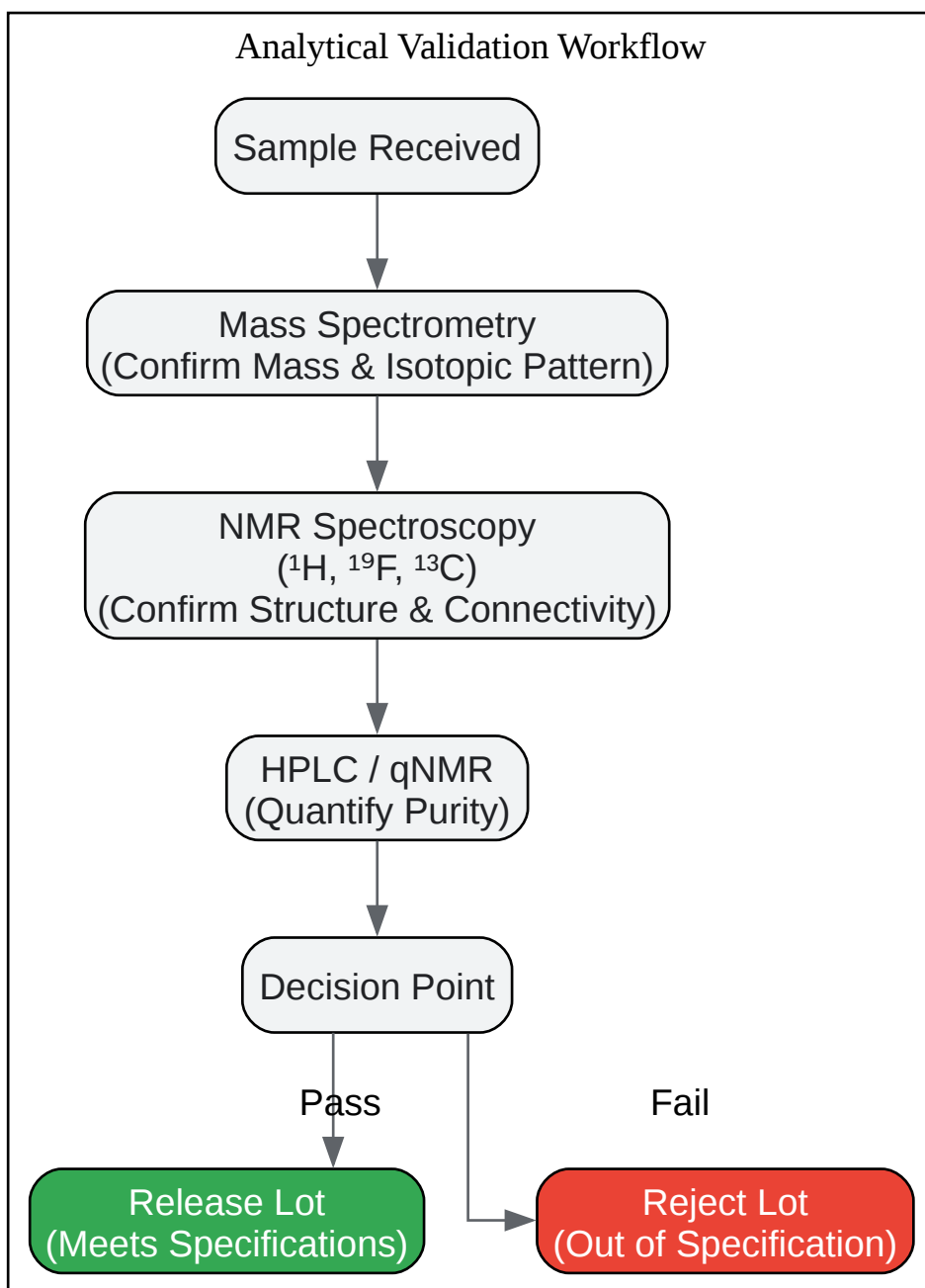
Ensuring the identity and purity of **3-Bromo-6-chloro-2-fluoropyridine** is paramount for its use in sensitive applications like pharmaceutical synthesis, where impurities can lead to failed reactions or unwanted side products.[2] A self-validating analytical workflow provides the necessary confidence in the material's quality.

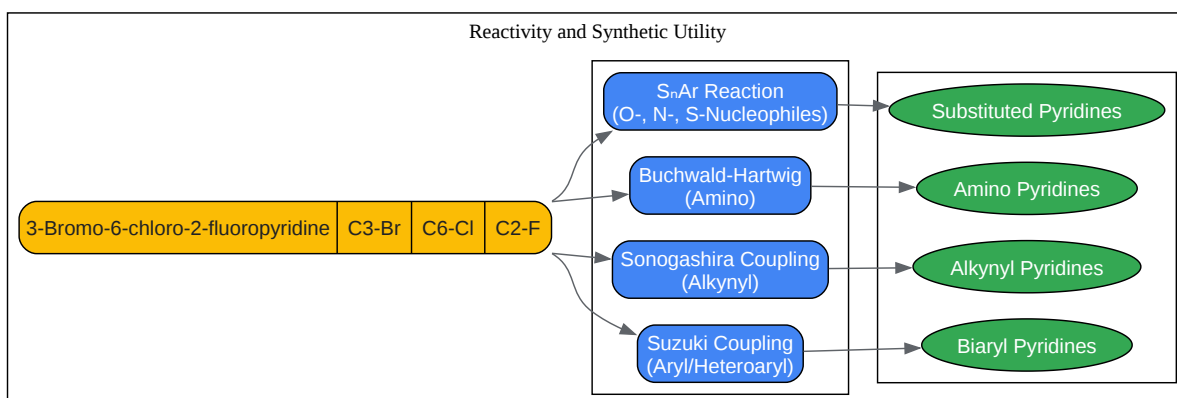
Step-by-Step Analytical Protocol:

- **Sample Preparation:** Dissolve an accurately weighed sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl_3) for NMR analysis. Prepare a separate dilute solution in a high-purity solvent like acetonitrile or methanol for MS analysis.
- **Mass Spectrometry (MS):**
 - **Technique:** Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
 - **Expected Result:** The mass spectrum should exhibit a molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated exact mass (~209.9122).
 - **Validation Check:** A critical validation point is the isotopic pattern. The presence of one bromine atom (isotopes ^{79}Br and ^{81}Br in ~1:1 ratio) and one chlorine atom (isotopes ^{35}Cl and ^{37}Cl in ~3:1 ratio) will create a distinctive M, M+2, M+4 pattern that is highly characteristic of the compound's elemental composition.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.
 - ^{19}F NMR: A singlet is expected, confirming the presence of a single fluorine environment. Its chemical shift provides information about the electronic environment of the C-F bond.
 - ^{13}C NMR: The spectrum should show five distinct signals for the five carbon atoms of the pyridine ring. The signals will be split due to C-F coupling, providing further structural

confirmation.

- Purity Assessment: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection or by quantitative ^1H NMR (qNMR) against a certified internal standard. For pharmaceutical applications, purity levels of $\geq 99.0\%$ are often required.^[1]





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